molecular formula C24H27N3O2 B14939557 N-(1-benzylpiperidin-4-yl)-3-(5-phenyl-1,3-oxazol-2-yl)propanamide

N-(1-benzylpiperidin-4-yl)-3-(5-phenyl-1,3-oxazol-2-yl)propanamide

Cat. No.: B14939557
M. Wt: 389.5 g/mol
InChI Key: OMBLXNKIHLAUGW-UHFFFAOYSA-N
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Description

N-(1-benzylpiperidin-4-yl)-3-(5-phenyl-1,3-oxazol-2-yl)propanamide is a synthetic small molecule characterized by a propanamide backbone linking two key moieties: a 1-benzylpiperidin-4-yl group and a 5-phenyl-1,3-oxazole ring.

Properties

Molecular Formula

C24H27N3O2

Molecular Weight

389.5 g/mol

IUPAC Name

N-(1-benzylpiperidin-4-yl)-3-(5-phenyl-1,3-oxazol-2-yl)propanamide

InChI

InChI=1S/C24H27N3O2/c28-23(11-12-24-25-17-22(29-24)20-9-5-2-6-10-20)26-21-13-15-27(16-14-21)18-19-7-3-1-4-8-19/h1-10,17,21H,11-16,18H2,(H,26,28)

InChI Key

OMBLXNKIHLAUGW-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1NC(=O)CCC2=NC=C(O2)C3=CC=CC=C3)CC4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-benzylpiperidin-4-yl)-3-(5-phenyl-1,3-oxazol-2-yl)propanamide typically involves multiple steps, starting from readily available starting materials. The general synthetic route includes:

    Formation of the Piperidine Ring: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the piperidine ring.

    Benzylation: The piperidine ring is then benzylated using benzyl chloride in the presence of a base such as sodium hydride or potassium carbonate.

    Oxazole Ring Formation: The oxazole ring is synthesized through a cyclization reaction involving an appropriate precursor, such as an α-haloketone and an amide.

    Coupling Reaction: The final step involves coupling the benzylpiperidine and oxazole intermediates using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of continuous flow reactors, automated synthesis, and purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-(1-benzylpiperidin-4-yl)-3-(5-phenyl-1,3-oxazol-2-yl)propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like sodium azide or electrophiles like alkyl halides.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with varying functional groups.

Scientific Research Applications

N-(1-benzylpiperidin-4-yl)-3-(5-phenyl-1,3-oxazol-2-yl)propanamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including analgesic and anti-inflammatory effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(1-benzylpiperidin-4-yl)-3-(5-phenyl-1,3-oxazol-2-yl)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

The compound’s closest analogs differ in heterocyclic substituents, linker groups, and terminal amide modifications. Key comparisons include:

Table 1: Structural and Physicochemical Comparison
Compound Name Core Structure Molecular Weight (g/mol) Melting Point (°C) Key Substituents
Target Compound Propanamide + benzylpiperidine + phenyl-oxazole ~389.45 (estimated) Not reported 1-benzylpiperidin-4-yl, 5-phenyl-1,3-oxazol-2-yl
8d () Propanamide + thiazole + oxadiazole 370.44 135–136 4-methylphenyl (oxadiazole), thiazole
8e () Propanamide + thiazole + oxadiazole 370.44 117–118 Phenyl (oxadiazole), 5-methylthiazole
Y042-5816 () Propanamide + indole-ethyl + phenyl-oxazole 389.45 Not reported 2-(4-methoxyindol-1-yl)ethyl
N-(1-Benzylpiperidin-4-yl)-2-((5-phenyl-1,3,4-oxadiazol-2-yl)thio)... () Propanamide + benzylpiperidine + oxadiazole-thio ~435.50 (estimated) Not reported Oxadiazole-thioether linker

Key Observations :

  • The target compound’s benzylpiperidine group may enhance blood-brain barrier penetration compared to thiazole-containing analogs (e.g., 8d, 8e) .
  • Indole-ethyl derivatives () replace benzylpiperidine with indole, likely reducing CNS activity but increasing solubility due to the methoxy group .
Metabolic Pathway Modulation
  • : GLUT4 inhibitors with propanamide backbones (e.g., ritonavir analogs) bind to glucose transporters. The target compound’s phenyl-oxazole group may interact with similar hydrophobic pockets in transport proteins, though its piperidine group could confer distinct pharmacokinetics .

Computational and Experimental Insights

  • Docking Studies : Analogous compounds in and utilized docking simulations to predict binding to cholinesterase and GLUT4. The target compound’s oxazole ring may form hydrogen bonds with catalytic residues, while the benzylpiperidine could occupy peripheral anionic sites in enzymes .
  • Synthesis Challenges : Unlike thiazole-oxadiazole hybrids (), the target compound’s synthesis likely requires regioselective oxazole formation, complicating scalability .

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